molecular formula C39H44F2N2O5Si B14903116 (S)-3-((2R,5S)-2-((S)-(4-((tert-Butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one

(S)-3-((2R,5S)-2-((S)-(4-((tert-Butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one

Cat. No.: B14903116
M. Wt: 686.9 g/mol
InChI Key: QILMBDUDTOJFMR-PEDCNLCOSA-N
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Description

(S)-3-((2R,5S)-2-((S)-(4-((tert-Butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple functional groups, including hydroxyl, amine, and oxazolidinone, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((2R,5S)-2-((S)-(4-((tert-Butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and stereoselective synthesis. Common reagents used in these reactions include tert-butyldimethylsilyl chloride for silylation, various fluorinated reagents for introducing fluorine atoms, and chiral catalysts for stereoselective synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((2R,5S)-2-((S)-(4-((tert-Butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as PCC or Dess-Martin periodinane.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the amine or hydroxyl groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., PCC, Dess-Martin periodinane), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., alkyl halides, sulfonates). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory, anti-cancer, or anti-viral properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-3-((2R,5S)-2-((S)-(4-((tert-Butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-3-((2R,5S)-2-((S)-(4-((tert-Butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one include other oxazolidinones, fluorinated compounds, and silylated compounds. Examples include:

    Oxazolidinones: Linezolid, Tedizolid

    Fluorinated Compounds: Fluoxetine, Fluticasone

    Silylated Compounds: tert-Butyldimethylsilyl chloride, Trimethylsilyl chloride

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C39H44F2N2O5Si

Molecular Weight

686.9 g/mol

IUPAC Name

(4S)-3-[(2R,5S)-2-[(S)-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-(4-fluoroanilino)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C39H44F2N2O5Si/c1-39(2,3)49(4,5)48-32-21-13-28(14-22-32)36(42-31-19-17-30(41)18-20-31)33(23-24-35(44)27-11-15-29(40)16-12-27)37(45)43-34(25-47-38(43)46)26-9-7-6-8-10-26/h6-22,33-36,42,44H,23-25H2,1-5H3/t33-,34-,35+,36-/m1/s1

InChI Key

QILMBDUDTOJFMR-PEDCNLCOSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)[C@H]([C@@H](CC[C@@H](C2=CC=C(C=C2)F)O)C(=O)N3[C@H](COC3=O)C4=CC=CC=C4)NC5=CC=C(C=C5)F

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(C(CCC(C2=CC=C(C=C2)F)O)C(=O)N3C(COC3=O)C4=CC=CC=C4)NC5=CC=C(C=C5)F

Origin of Product

United States

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